molecular formula C16H19N3O3S B7097683 N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide

N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide

Cat. No.: B7097683
M. Wt: 333.4 g/mol
InChI Key: PYTVNXMLRCQLHR-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a sulfonamide group, and a pyrimidinylmethyl substituent. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-16(2)10-12-9-13(5-6-14(12)22-16)23(20,21)19(3)11-15-17-7-4-8-18-15/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVNXMLRCQLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)N(C)CC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrimidinylmethyl Group: The final step involves the alkylation of the sulfonamide with a pyrimidinylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

N,2,2-trimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide can be compared with other similar compounds, such as:

    N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide: Lacks the trimethyl substitution, which may affect its reactivity and biological activity.

    2,2-dimethyl-N-(pyrimidin-2-ylmethyl)-3H-1-benzofuran-5-sulfonamide: Has a different substitution pattern, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which imparts distinct chemical and biological properties.

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